Ethyl propoxyacetate

Description

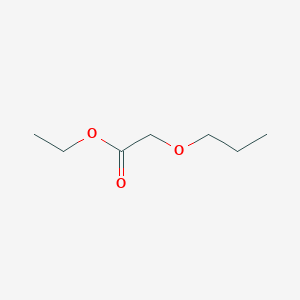

Ethyl propoxyacetate (IUPAC name: 2-propoxyethyl acetate, CAS: 20706-25-6) is an ester compound with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol . Structurally, it consists of an acetate group (CH₃COO−) linked to a propoxy-substituted ethyl chain (CH₂CH₂OCH₂CH₂CH₃).

This compound’s structural similarity to compounds like ethylene glycol monoethyl ether acetate () suggests applications in coatings, adhesives, or pharmaceutical intermediates, though specific uses require further research.

Properties

Molecular Formula |

C7H14O3 |

|---|---|

Molecular Weight |

146.18 g/mol |

IUPAC Name |

ethyl 2-propoxyacetate |

InChI |

InChI=1S/C7H14O3/c1-3-5-9-6-7(8)10-4-2/h3-6H2,1-2H3 |

InChI Key |

ZXONMBCEAFIRDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCC(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl propoxyacetate belongs to the broader class of acetate esters, which vary in their substituent groups. Key structural analogs include:

| Compound | Molecular Formula | Functional Groups | Key Features |

|---|---|---|---|

| This compound | C₇H₁₄O₃ | Acetate, propoxy ether | Moderate polarity; ether linkage |

| Ethyl acetate | C₄H₈O₂ | Acetate | High volatility; common solvent |

| Ethyl chloroacetate | C₄H₇ClO₂ | Acetate, chloro substituent | Reactive; alkylating agent |

| Ethyl cyanoacetate | C₅H₇NO₂ | Acetate, cyano group | High reactivity in condensations |

| 2-Ethoxyethyl acetate | C₆H₁₂O₃ | Acetate, ethoxy ether | Similar polarity; industrial solvent |

| Propyl acetate | C₅H₁₀O₂ | Acetate, propyl chain | Low water solubility; fruity odor |

Functional Group Impact :

- Ether Linkages (this compound vs.

- Electron-Withdrawing Groups (Chloro, Cyano): Ethyl chloroacetate and cyanoacetate exhibit higher reactivity due to chloro and cyano groups, enabling use in alkylation or Knoevenagel reactions, unlike the less reactive this compound .

Physical and Chemical Properties

Table 1: Comparative Physical Properties

Key Observations :

- Volatility : Ethyl acetate’s low molecular weight correlates with its high volatility, whereas this compound’s larger size suggests higher boiling points (unreported but likely >100°C) .

- Solubility : this compound’s ether linkage may enhance solubility in polar aprotic solvents compared to propyl acetate, which is more hydrophobic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.